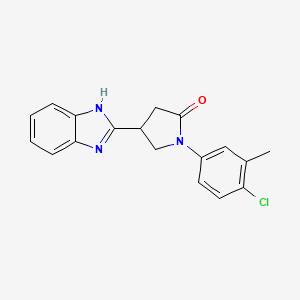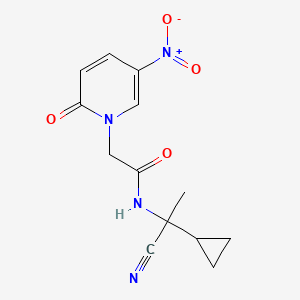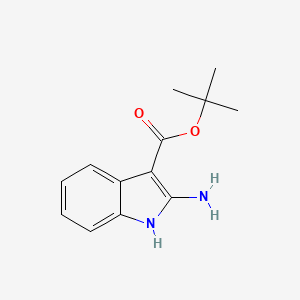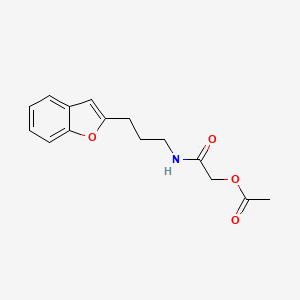![molecular formula C18H22N4O2S B2913845 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide CAS No. 1797217-60-7](/img/structure/B2913845.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” is a compound that contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported . The structure is monoclinic, with a bond length of C1–N1 of 1.264 (3) Å . The structure forms a D–π–A structure molecule, which is a typical molecular structure characteristic of AIE .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been reported to show a broad range of chemical and biological properties .Aplicaciones Científicas De Investigación
Neuropeptide Y Y1 Receptor Antagonists
- A study reported the synthesis and evaluation of novel benzimidazoles derived from indole as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. This research highlights the design strategy and biological evaluation, providing insight into the potential therapeutic applications of related compounds (H. Zarrinmayeh et al., 1998).
CB1 Cannabinoid Receptor Interaction
- The molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was studied, revealing insights into the binding mechanism and structure-activity relationship. This could be relevant for understanding how similar compounds might interact with cannabinoid receptors (J. Shim et al., 2002).
Orexin Receptor Antagonists
- Research on a novel orexin 1 and 2 receptor antagonist, aimed at treating insomnia, detailed its metabolism and pharmacokinetics in humans. Such studies are crucial for drug development and understanding the physiological effects of new therapeutic agents (C. Renzulli et al., 2011).
Novel Neuroleptics
- A paper explored the pharmacological profile of novel compounds with mixed dopamine (DA), 5-hydroxytryptamine (5-HT)2, and α1-adrenergic antagonist action, which may have efficacy as antipsychotics without extrapyramidal side effects (E. B. Nielsen et al., 1997).
Direcciones Futuras
The future directions for research on “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Thiazole derivatives have shown promise in a variety of areas, including antimicrobial, antiretroviral, antifungal, and antineoplastic therapies .
Mecanismo De Acción
Target of Action
The primary target of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and preventing the production of prostaglandins, the compound can effectively reduce inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Propiedades
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSFBOPWADMWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)



![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)



